

# Sotuletinib Hydrochloride (BLZ945) for Amyotrophic Lateral Sclerosis: A Technical Whitepaper

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## Compound of Interest

Compound Name: *Sotuletinib hydrochloride*

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**Discontinuation of Clinical Development:** It is important to note that the Phase II clinical trial (NCT04066244) of sotuletinib for Amyotrophic Lateral Sclerosis (ALS) was terminated by Novartis in July 2024 due to an unfavorable benefit-risk assessment. This whitepaper serves as a technical summary of the scientific rationale, preclinical data, and clinical investigation of sotuletinib in the context of ALS research up to the point of its discontinuation.

## Introduction: The Rationale for Targeting Neuroinflammation in ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A growing body of evidence points to neuroinflammation, driven by the activation of central nervous system-resident immune cells called microglia, as a key contributor to disease progression. In ALS, microglia can adopt a pro-inflammatory phenotype, releasing cytotoxic factors that exacerbate motor neuron injury.

Sotuletinib (formerly BLZ945) is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The CSF-1R signaling pathway is crucial for the survival, proliferation, and differentiation of microglia. The therapeutic hypothesis for sotuletinib in ALS was that by inhibiting CSF-1R, it could modulate the neuroinflammatory response, reduce microglial-mediated toxicity, and thereby slow disease progression.

## Mechanism of Action: CSF-1R Inhibition

**Sotuletinib hydrochloride** is a small molecule inhibitor that targets the tyrosine kinase domain of the CSF-1R. By blocking the downstream signaling cascade, sotuletinib was expected to reduce the population and activation of microglia in the central nervous system.

## Quantitative Data on Sotuletinib

Parameter	Value	Reference
Target	Colony-Stimulating Factor 1 Receptor (CSF-1R)	
IC50	1 nM	

## Preclinical Research in ALS Models

While specific quantitative efficacy data for sotuletinib in ALS animal models remains largely within proprietary clinical trial documents, the protocol for the terminated Phase II study (NCT04066244) notes that sotuletinib demonstrated dose-dependent beneficial effects in the SOD1(G93A) mouse model of ALS, including improved weight maintenance and reduced decline in grip strength.<sup>[1]</sup>

To illustrate the potential effects of CSF-1R inhibition in an ALS model, data from studies on a similar selective CSF-1R inhibitor, GW2580, in the SOD1(G93A) mouse model is presented below.

## Preclinical Efficacy of a CSF-1R Inhibitor (GW2580) in a SOD1(G93A) Mouse Model

Outcome Measure	Result
Disease Progression	Slowed disease progression
Motor Neuron Death	Attenuated motor neuron cell death
Survival	Extended survival of SOD1(G93A) mice
Microglial Proliferation	Reduced microglial cell proliferation in the spinal cord
Macrophage Influx	Attenuated the influx of macrophages into peripheral nerves

## Experimental Protocol: CSF-1R Inhibition in a SOD1(G93A) Mouse Model (Based on GW2580 studies)

- **Animal Model:** Transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model of familial ALS.
- **Drug Administration:** The CSF-1R inhibitor (e.g., GW2580) or vehicle was administered orally to the SOD1(G93A) mice, typically starting at a pre-symptomatic or early symptomatic stage of the disease.
- **Behavioral and Functional Assessments:** Motor function was assessed regularly using tests such as the rotarod test (to measure motor coordination and endurance) and grip strength tests. Disease onset and progression were monitored, and survival was recorded.
- **Histological and Molecular Analysis:** At the end of the study, spinal cord and brain tissues were collected for analysis. Immunohistochemistry was used to quantify motor neuron survival and to assess microglial and astrocyte activation (using markers such as Iba1 and GFAP). Molecular techniques like quantitative PCR and western blotting were employed to measure the expression of inflammatory markers and other relevant proteins.

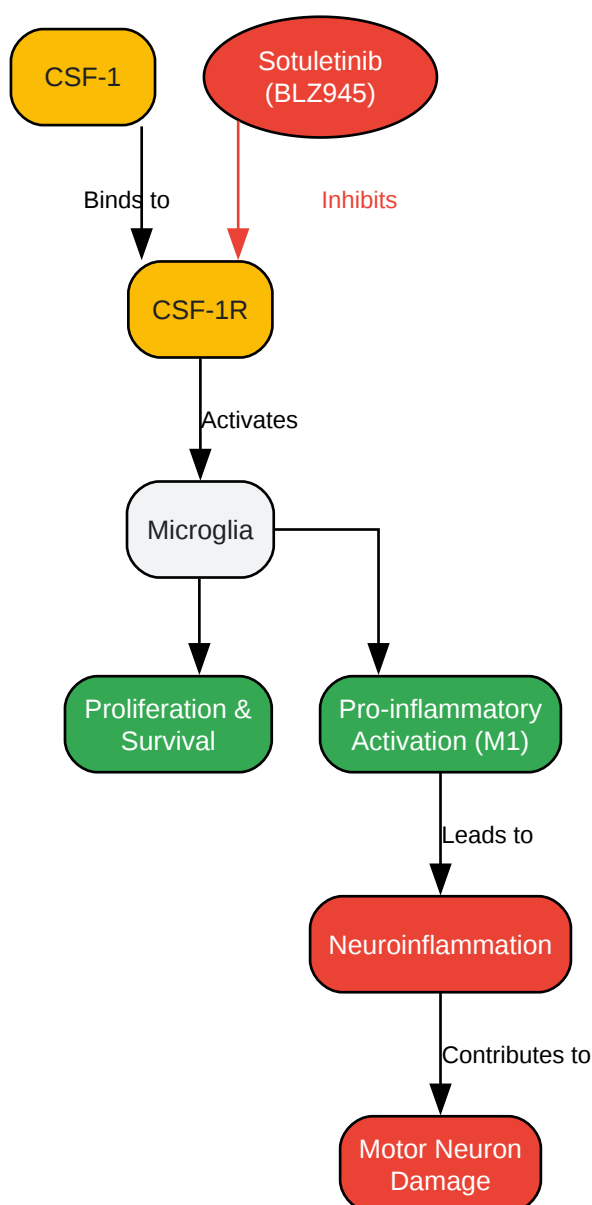
## Clinical Development and Termination

A Phase II, open-label, adaptive design study (NCT04066244) was initiated to evaluate the safety, tolerability, and effect of sotrutetinib on brain microglia in patients with ALS. The primary

outcome measures included the characterization of safety and tolerability, with a key pharmacodynamic measure being the change in brain microglia response as assessed by [11C]-PBR28 Positron Emission Tomography (PET) imaging. The study was terminated due to an unfavorable benefit-risk assessment.

## Signaling Pathways and Experimental Workflows

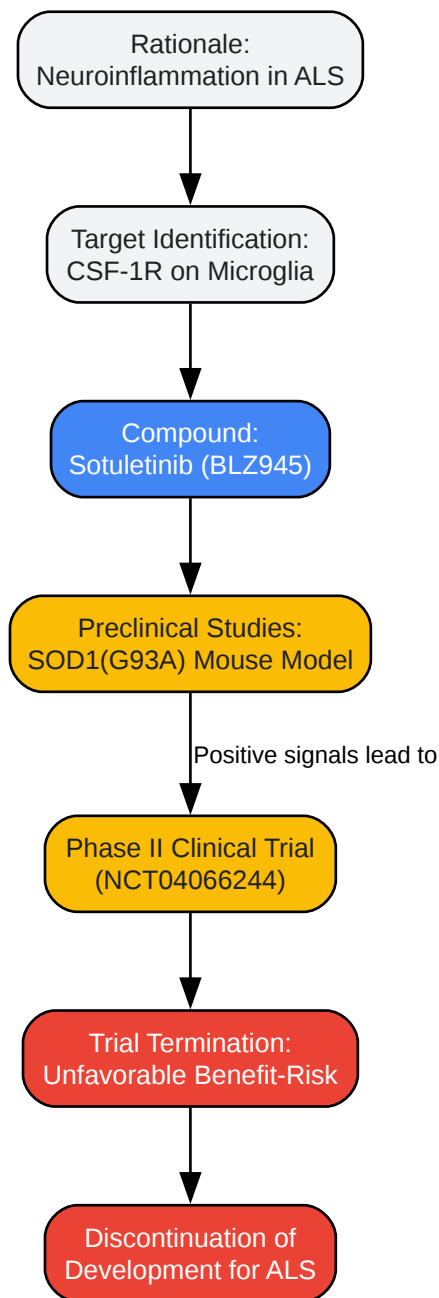
### Signaling Pathway of CSF-1R in Microglia in the Context of ALS



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Caption: Hypothesized mechanism of sotuletinib in ALS via CSF-1R inhibition on microglia.

## Logical Workflow of Sotuletinib's Investigation for ALS



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Caption: The developmental pathway of sotuletinib for ALS research.

## Conclusion and Future Perspectives

The investigation of sotuletinib for ALS, despite its discontinuation, underscores the continued interest in targeting neuroinflammation as a therapeutic strategy for this devastating disease. The preclinical data on CSF-1R inhibitors demonstrated a potential to modify disease course in animal models. However, the unfavorable benefit-risk profile observed in the Phase II clinical trial highlights the challenges of translating preclinical findings to human patients and the complexities of modulating the immune system in neurodegenerative diseases. Future research in this area may focus on more targeted approaches to modulate microglial function, potentially with biomarkers to identify patient populations most likely to respond to such therapies.

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## References

- 1. [cdn.clinicaltrials.gov](https://cdn.clinicaltrials.gov) [cdn.clinicaltrials.gov]
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